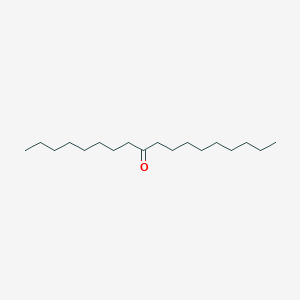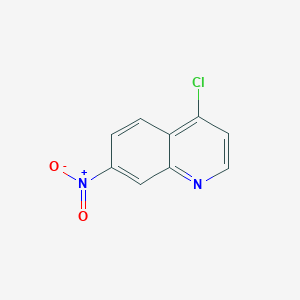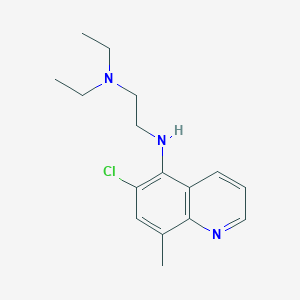
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl-, commonly known as CQ, is a synthetic derivative of quinine. It has been widely used as an antimalarial drug for over 70 years. Recently, there has been a renewed interest in CQ due to its potential therapeutic effects against a range of diseases, including cancer and autoimmune disorders.
Mécanisme D'action
The exact mechanism of action of CQ is not fully understood. However, it is known to inhibit the lysosomal degradation of cellular components by raising the pH of the lysosomal compartment. This leads to the accumulation of autophagosomes, which may contribute to the observed anticancer effects of CQ. In addition, CQ has been shown to inhibit the activation of the inflammasome, a key component of the innate immune system. This may contribute to its anti-inflammatory and immunomodulatory effects.
Effets Biochimiques Et Physiologiques
CQ has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, CQ has been shown to inhibit the replication of a range of viruses, including HIV, Zika virus, and SARS-CoV-2.
Avantages Et Limitations Des Expériences En Laboratoire
CQ has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also relatively inexpensive compared to other drugs. However, CQ has several limitations. It has a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
For research on CQ include its potential use as an adjuvant therapy for cancer, a treatment for autoimmune disorders, and a treatment for viral infections.
Méthodes De Synthèse
CQ can be synthesized through a multi-step process starting from 8-aminoquinoline. The first step involves the reaction of 8-aminoquinoline with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-diethylaminoethylamine to yield the desired product, CQ. The synthesis process is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
CQ has been extensively studied for its antimalarial properties. It is known to inhibit the growth of the malaria parasite by interfering with the heme detoxification pathway. In addition to its antimalarial activity, CQ has been shown to possess a range of pharmacological properties, including anti-inflammatory, immunomodulatory, and anticancer effects. These properties have led to the investigation of CQ as a potential therapeutic agent for a range of diseases, including cancer, autoimmune disorders, and viral infections.
Propriétés
Numéro CAS |
15386-51-3 |
|---|---|
Nom du produit |
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl- |
Formule moléculaire |
C16H22ClN3 |
Poids moléculaire |
291.82 g/mol |
Nom IUPAC |
N-(6-chloro-8-methylquinolin-5-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C16H22ClN3/c1-4-20(5-2)10-9-19-16-13-7-6-8-18-15(13)12(3)11-14(16)17/h6-8,11,19H,4-5,9-10H2,1-3H3 |
Clé InChI |
IJOHSTGWCOYEFR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C(C=C(C2=C1C=CC=N2)C)Cl |
SMILES canonique |
CCN(CC)CCNC1=C(C=C(C2=C1C=CC=N2)C)Cl |
Autres numéros CAS |
15386-51-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



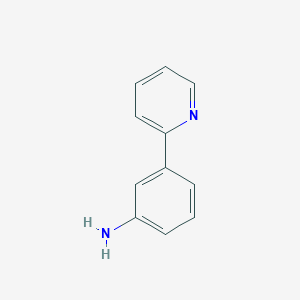

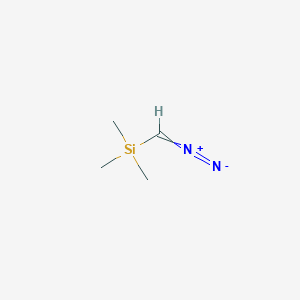
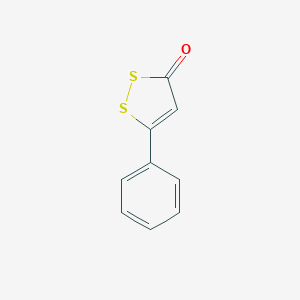
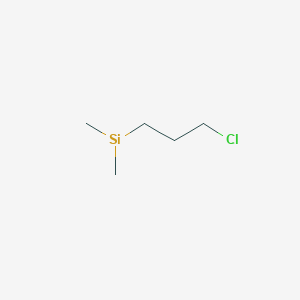
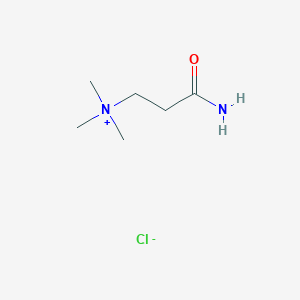
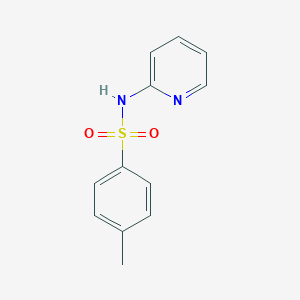
![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
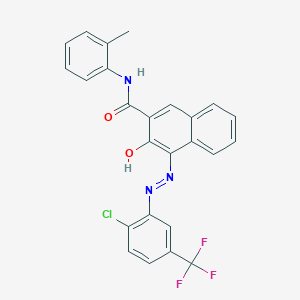
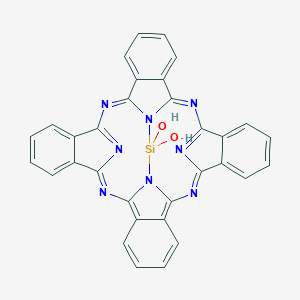
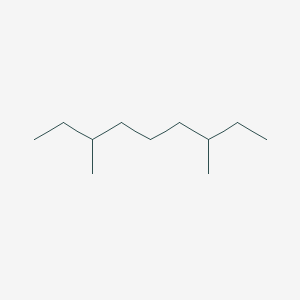
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
